molecular formula C32H56O13Si2 B12076650 [2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

Cat. No.: B12076650
M. Wt: 704.9 g/mol
InChI Key: DBDFJVIRBZJNEH-UHFFFAOYSA-N
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Description

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a useful research compound. Its molecular formula is C32H56O13Si2 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate represents a complex molecular structure with potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula: C22H38O8Si
  • Molecular Weight: 466.62 g/mol
  • CAS Number: Not specified in the sources.

The presence of tert-butyl dimethyl silyl groups suggests enhanced stability and solubility, which can influence its biological activity.

Antimicrobial Activity

Research has indicated that silyl ethers and their derivatives exhibit varying degrees of antimicrobial activity. For instance, a study demonstrated that certain tert-butyldimethylsilyl ethers showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Compounds containing silyl groups have been investigated for their antioxidant properties. One study highlighted that silylated compounds can scavenge free radicals effectively, which may be attributed to the electron-donating ability of the silyl group . This property is crucial in mitigating oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various silylated compounds found that those with multiple hydroxyl groups exhibited enhanced antibacterial properties. The study utilized a disc diffusion method to assess efficacy against common pathogens .
  • Antioxidant Activity Assessment : In vitro assays revealed that certain tert-butyldimethylsilyl derivatives significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
AntioxidantScavenging of free radicals
Anti-cancer (potential)Cytotoxic effects on cancer cells

Properties

Molecular Formula

C32H56O13Si2

Molecular Weight

704.9 g/mol

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C32H56O13Si2/c1-19(33)40-23-15-16-37-24(17-38-46(11,12)31(5,6)7)26(23)45-30-29(43-22(4)36)28(42-21(3)35)27(41-20(2)34)25(44-30)18-39-47(13,14)32(8,9)10/h15-16,23-30H,17-18H2,1-14H3

InChI Key

DBDFJVIRBZJNEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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